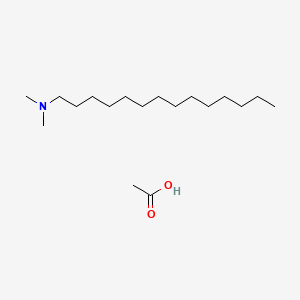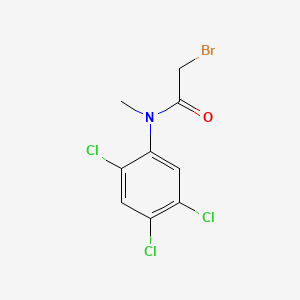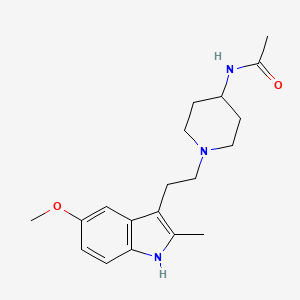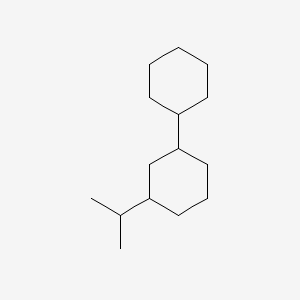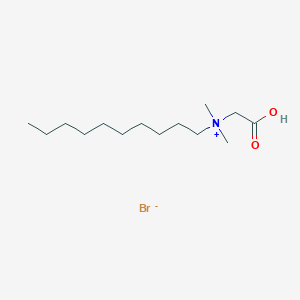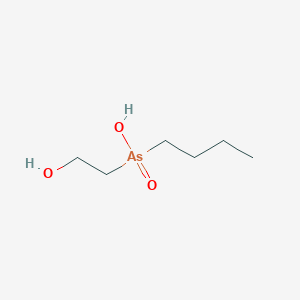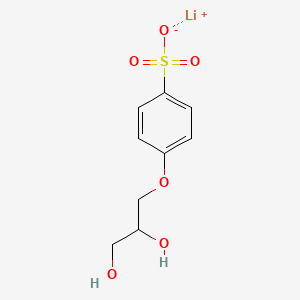
Lithium 4-sulfophenoxy-2,3-propanediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium 4-sulfophenoxy-2,3-propanediol is a chemical compound with the molecular formula C9H11LiO6S It is known for its unique structure, which includes a lithium ion, a sulfophenoxy group, and a propanediol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 4-sulfophenoxy-2,3-propanediol typically involves the reaction of 4-sulfophenol with 2,3-epoxypropanol in the presence of a lithium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{4-sulfophenol} + \text{2,3-epoxypropanol} \xrightarrow{\text{LiOH}} \text{this compound} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Lithium 4-sulfophenoxy-2,3-propanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfophenoxy group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the lithium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and metal salts are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Hydroxyl-substituted derivatives.
Substitution: Various cation-substituted derivatives.
科学研究应用
Lithium 4-sulfophenoxy-2,3-propanediol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Lithium 4-sulfophenoxy-2,3-propanediol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. It may also participate in redox reactions, influencing cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in signaling pathways and metabolic processes.
相似化合物的比较
Similar Compounds
- Lithium 4-sulfophenoxy-1,2-propanediol
- Lithium 4-sulfophenoxy-3,4-propanediol
- Sodium 4-sulfophenoxy-2,3-propanediol
Uniqueness
Lithium 4-sulfophenoxy-2,3-propanediol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
属性
CAS 编号 |
32014-19-0 |
|---|---|
分子式 |
C9H11LiO6S |
分子量 |
254.2 g/mol |
IUPAC 名称 |
lithium;4-(2,3-dihydroxypropoxy)benzenesulfonate |
InChI |
InChI=1S/C9H12O6S.Li/c10-5-7(11)6-15-8-1-3-9(4-2-8)16(12,13)14;/h1-4,7,10-11H,5-6H2,(H,12,13,14);/q;+1/p-1 |
InChI 键 |
CEFAXJFSLXZVJN-UHFFFAOYSA-M |
规范 SMILES |
[Li+].C1=CC(=CC=C1OCC(CO)O)S(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





